![B1578724 Beta-Amyloid (36-46)](/img/new.no-structure.jpg)
Beta-Amyloid (36-46)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (36-46) is a useful research compound. Molecular weight is 1026.3. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (36-46) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (36-46) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity and Pathogenesis of Alzheimer's Disease
Aβ(36-46) is part of the larger Aβ peptide family, which is implicated in AD through the amyloid cascade hypothesis. This hypothesis posits that the accumulation of Aβ peptides leads to neurodegeneration. Aβ(36-46) has been shown to exhibit neurotoxic effects that can disrupt synaptic function and promote neuronal death. Research indicates that these shorter fragments may contribute to the early stages of AD by inducing inflammation and oxidative stress in neuronal cells .
Impact on Blood-Brain Barrier Integrity
Recent studies have demonstrated that Aβ(36-46) can impair the integrity of the blood-brain barrier (BBB). The BBB is crucial for maintaining brain homeostasis, and its dysfunction is a hallmark of AD. Evidence suggests that Aβ peptides can alter BBB permeability, leading to increased inflammation and exacerbation of neurodegenerative processes . The interaction between Aβ(36-46) and various receptors on endothelial cells may trigger signaling pathways that compromise BBB integrity, facilitating further Aβ accumulation in the brain .
Biomarkers for Alzheimer's Disease
Aβ(36-46) and other Aβ fragments are being investigated as potential biomarkers for AD. Their presence in cerebrospinal fluid (CSF) and plasma may provide insights into disease progression and response to therapies. Studies have shown that specific ratios of Aβ peptides correlate with cognitive decline, making them valuable for early diagnosis . Furthermore, advancements in ultra-sensitive immunoassays allow for the detection of low concentrations of these peptides, enhancing their utility as biomarkers .
Therapeutic Applications
The therapeutic potential of targeting Aβ(36-46) is being explored through various strategies:
- Monoclonal Antibodies: Recent developments include monoclonal antibodies designed to target aggregated forms of Aβ, including fragments like Aβ(36-46). Drugs such as lecanemab and donanemab have shown promise in clinical trials by reducing amyloid plaque burden and improving cognitive function in early AD patients .
- Small Molecule Inhibitors: Research into small molecules that can inhibit the aggregation of Aβ peptides or enhance their clearance from the brain is ongoing. These compounds may help mitigate the toxic effects associated with Aβ accumulation .
- Neuroprotective Strategies: Some studies suggest that low concentrations of certain Aβ fragments may exert neuroprotective effects by promoting synaptic plasticity and neurogenesis. Understanding these dual roles could lead to innovative therapeutic approaches that harness the beneficial properties of Aβ while minimizing its toxic effects .
Case Studies and Experimental Findings
Numerous studies have documented the effects of Aβ(36-46) on neuronal health:
These findings underscore the significance of understanding both the pathological roles and potential therapeutic avenues involving Aβ(36-46).
Properties
Molecular Weight |
1026.3 |
---|---|
sequence |
VGGVVIATVIV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.